N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2-methoxy-5-(propan-2-yl)benzenesulfonamide
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Overview
Description
N-[2-(5-BROMO-2-METHYL-1H-INDOL-3-YL)ETHYL]-2-METHOXY-5-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-BROMO-2-METHYL-1H-INDOL-3-YL)ETHYL]-2-METHOXY-5-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative is then subjected to further functionalization to introduce the bromine, methoxy, and sulfonamide groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-BROMO-2-METHYL-1H-INDOL-3-YL)ETHYL]-2-METHOXY-5-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different functional groups.
Reduction: The compound can be reduced to modify the sulfonamide group.
Substitution: Halogen substitution reactions can be performed to replace the bromine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid derivatives .
Scientific Research Applications
N-[2-(5-BROMO-2-METHYL-1H-INDOL-3-YL)ETHYL]-2-METHOXY-5-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(5-BROMO-2-METHYL-1H-INDOL-3-YL)ETHYL]-2-METHOXY-5-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. This can lead to effects such as inhibition of cell proliferation in cancer cells or antimicrobial activity against pathogens .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methyl-2-pentene: Another brominated compound with different structural features.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
Uniqueness
N-[2-(5-BROMO-2-METHYL-1H-INDOL-3-YL)ETHYL]-2-METHOXY-5-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonamide group, in particular, is known for enhancing the compound’s bioactivity and stability .
Properties
Molecular Formula |
C21H25BrN2O3S |
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Molecular Weight |
465.4 g/mol |
IUPAC Name |
N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2-methoxy-5-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C21H25BrN2O3S/c1-13(2)15-5-8-20(27-4)21(11-15)28(25,26)23-10-9-17-14(3)24-19-7-6-16(22)12-18(17)19/h5-8,11-13,23-24H,9-10H2,1-4H3 |
InChI Key |
LGUSHRAKYAWAAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)Br)CCNS(=O)(=O)C3=C(C=CC(=C3)C(C)C)OC |
Origin of Product |
United States |
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